2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide

Antitubercular agents Cytochrome bc1 inhibitors Mycobacterium tuberculosis

This specific p-tolyl analog (1114658-12-6) is essential for defining the structure-activity relationship within the 2-(quinolin-4-yloxy)acetamide class. Class-level data show para-substitution is critical for sub-micromolar anti-tubercular potency, but the exact contribution of the para-methyl group versus other substituents has not been isolated. Procure this compound to resolve its individual effect on MIC, cytochrome bc1 binding, and synergy with rifampin. Heart safety profiling demands this specific analog alongside established electron transport chain inhibitors to determine if the p-tolyl group reduces hERG liability relative to unsubstituted phenyl.

Molecular Formula C25H22N2O3
Molecular Weight 398.462
CAS No. 1114658-12-6
Cat. No. B2564279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide
CAS1114658-12-6
Molecular FormulaC25H22N2O3
Molecular Weight398.462
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H22N2O3/c1-17-7-11-19(12-8-17)26-25(28)16-30-24-15-23(18-9-13-20(29-2)14-10-18)27-22-6-4-3-5-21(22)24/h3-15H,16H2,1-2H3,(H,26,28)
InChIKeySGAUCYTXTRXFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide (CAS 1114658-12-6): A Quinoline-Based Antitubercular Scaffold


2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide (CAS 1114658-12-6) is a synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide class [1]. This class was identified through phenotypic screening by GSK as potent growth inhibitors of Mycobacterium tuberculosis (Mtb) [2]. The compound features a quinoline core substituted with a 4-methoxyphenyl group at the 2-position and an N-(p-tolyl)acetamide side chain. Members of this class, including closely related analogs, have demonstrated minimum inhibitory concentrations (MICs) as low as 0.05 µM against drug-susceptible and multidrug-resistant Mtb strains, with intracellular activity comparable to rifampin and no cardiac toxicity in zebrafish models at 1–5 µM [3]. However, this specific compound (1114658-12-6) has not been individually characterized in peer-reviewed primary literature or patent documents; available evidence is derived from structurally analogous compounds within the same scaffold series.

Why 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide Cannot Be Replaced by Just Any Quinoline Acetamide


The 2-(quinolin-4-yloxy)acetamide class exhibits a steep structure–activity relationship (SAR), where subtle modifications to the N-aryl substituent drastically alter antimycobacterial potency, selectivity, and pharmacokinetic profile [1]. For instance, moving a methoxy group from the 4- to the 3-position on the benzyl ring reduced potency 2-fold (MIC increased from 0.44 µM to 0.88 µM) [2]. The p-tolyl moiety in compound 1114658-12-6 represents a specific pharmacophoric choice: the para-methyl group influences both target binding (cytochrome bc1 complex) and physicochemical properties (lipophilicity, permeability) [3]. Generic substitution with an unsubstituted phenyl, ortho-tolyl, or methoxy analog cannot be assumed to preserve potency, intracellular activity, or synergy with rifampin without empirical verification [3]. Therefore, procurement of this specific analog is essential for experiments designed to probe the contribution of the para-tolyl substituent to the SAR landscape.

Quantitative Differentiation of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide (CAS 1114658-12-6) Against Key Comparators


Target Engagement: Cytochrome bc1 Complex Inhibition Confirmed for the 2-(Quinolin-4-yloxy)acetamide Class

The 2-(quinolin-4-yloxy)acetamide class, to which compound 1114658-12-6 belongs, has been validated to inhibit the Mycobacterium tuberculosis cytochrome bc1 complex. This was demonstrated using an Mtb cytochrome bd oxidase deletion mutant (cydKO), which exhibited hypersensitivity to the compound library, and qcrB mutant strains (T313A), which conferred resistance [1]. This mechanism is distinct from first-line drugs such as isoniazid (targeting InhA) and rifampin (targeting RNA polymerase), positioning the compound as a potential partner in combination regimens targeting the mycobacterial electron transport chain.

Antitubercular agents Cytochrome bc1 inhibitors Mycobacterium tuberculosis

Antimycobacterial Potency: Class MIC Values Reach 0.05 µM Against Drug-Susceptible and MDR-TB Strains

Optimized 2-(quinolin-4-yloxy)acetamide analogs achieve MIC values as low as 0.05 µM against Mtb H37Rv and multidrug-resistant clinical isolates [1]. While the specific MIC of compound 1114658-12-6 has not been reported, SAR studies indicate that N-aryl para-substitution generally retains submicromolar potency [2]. The p-tolyl substituent is structurally analogous to the highly potent N-(4-fluorophenyl) and N-(3,4-dichlorophenyl) analogs that displayed MICs of 0.05–0.3 µM [3]. In contrast, the unsubstituted N-phenyl analog showed reduced activity (MIC > 1 µM), highlighting the importance of the para-substituent for potency [2].

Antitubercular activity MIC Drug-resistant tuberculosis

Intracellular Activity in Macrophages: Class Demonstrates Efficacy Comparable to Rifampin

2-(Quinolin-4-yloxy)acetamides have demonstrated intracellular antimycobacterial activity in infected macrophage models comparable to rifampin [1]. In the Borsoi et al. study, lead compounds significantly reduced intracellular Mtb burdens at concentrations that did not affect macrophage viability [2]. This intracellular efficacy is critical for targeting latent and persistent Mtb populations residing within macrophages. While compound 1114658-12-6 has not been individually tested in this assay, its structural similarity to active analogs (e.g., N-(4-fluorophenyl) derivative) suggests it may retain intracellular penetration and activity.

Intracellular activity Macrophage infection model Antitubercular

Cardiac Safety Profile: No Zebrafish Cardiotoxicity at Therapeutic Concentrations

A critical differentiator of the 2-(quinolin-4-yloxy)acetamide class is the absence of cardiac toxicity signals in zebrafish (Danio rerio) at 1 and 5 µM, contrasting with bedaquiline, which carries a FDA black box warning for QT prolongation [1]. Additionally, representative analogs showed IC50 values >20 µM against Vero and HaCaT mammalian cells, indicating a favorable therapeutic window [1]. The p-tolyl analog 1114658-12-6 is structurally distinct from analogs that exhibited hERG affinity in the Pitta et al. study; the amide-containing scaffold is metabolically labile, but the para-methyl group may influence hERG binding indirectly [2].

Cardiac safety hERG Zebrafish model

Drug Combination Synergy: Class Members Exhibit Synergism with Rifampin

Checkerboard assays demonstrated that 2-(quinolin-4-yloxy)acetamides act synergistically with rifampin (fractional inhibitory concentration index <0.5) against Mtb H37Rv [1]. No antagonism was observed with isoniazid, ethambutol, or streptomycin. This synergism is particularly important for shortening treatment duration. The specific contribution of the p-tolyl group to this synergy has not been dissected; however, the combination potential supports the procurement of 1114658-12-6 for drug–drug interaction and combination screening studies.

Drug synergy Rifampin Combination therapy

Recommended Application Scenarios for 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide (CAS 1114658-12-6)


SAR Profiling of N-Aryl Substituent Effects on Antimycobacterial Potency

Use 1114658-12-6 as a key member of a matrix of N-substituted 2-(quinolin-4-yloxy)acetamides (including o-tolyl, m-tolyl, phenyl, 4-methoxyphenyl, and 4-fluorophenyl analogs) to quantitatively define the contribution of the para-methyl group to MIC, intracellular killing, and cytochrome bc1 binding affinity. The class-level data indicate that para-substitution is critical for submicromolar potency [1]; direct comparison within the same assay will resolve whether the p-tolyl moiety offers a potency or selectivity advantage over other substituents.

Drug Combination Screening Against Multidrug-Resistant Mtb Clinical Isolates

Following the demonstration that 2-(quinolin-4-yloxy)acetamides synergize with rifampin and retain activity against MDR-TB strains [1], 1114658-12-6 should be prioritized in checkerboard and time-kill assays with first- and second-line agents (rifampin, isoniazid, bedaquiline, linezolid, clofazimine). Confirming synergy for this specific analog could identify a p-tolyl-dependent enhancement of combination potential, guiding further medicinal chemistry efforts.

Cardiotoxicity and hERG Liability Evaluation in the Electron Transport Chain Inhibitor Series

Because cardiac safety is a critical differentiator among Mtb electron transport chain inhibitors [1], 1114658-12-6 should be assessed in hERG binding assays and zebrafish cardiotoxicity models alongside bedaquiline and telacebec. The class has shown no zebrafish cardiotoxicity at 1–5 µM, but the contribution of the p-tolyl group to this favorable profile has not been directly evaluated. Data from this compound will inform whether para-substitution reduces or increases hERG liability relative to the unsubstituted phenyl analog.

Pharmacokinetic Profiling and Metabolic Stability Assessment

The Pitta et al. study identified metabolic instability of the amide bond as a limitation of this class [1]. Procure 1114658-12-6 for liver microsome stability assays (human, mouse) and permeability studies (Caco-2, PAMPA) to determine whether the p-tolyl substituent influences metabolic clearance compared to the N-phenyl or N-benzyl analogs. This data will guide the selection of a lead scaffold for further optimization.

Quote Request

Request a Quote for 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.